molecular formula C6H16N4 B14659867 2,2'-Azobis(2-aminopropane) CAS No. 41556-11-0

2,2'-Azobis(2-aminopropane)

Cat. No.: B14659867
CAS No.: 41556-11-0
M. Wt: 144.22 g/mol
InChI Key: PSMAFHYZQLOGMG-MDZDMXLPSA-N
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Description

2,2’-Azobis(2-aminopropane) is a chemical compound known for its ability to generate free radicals. It is widely used in various scientific research fields, particularly in studies involving oxidative stress and free radical chemistry. This compound is a member of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-aminopropane) can be synthesized through the reaction of hydrazine with acetone cyanohydrin, followed by oxidation. The general synthetic route involves:

    Reaction with Hydrazine: Acetone cyanohydrin reacts with hydrazine to form a substituted dialkylhydrazine.

    Oxidation: The dialkylhydrazine is then oxidized to form the azo compound.

Industrial Production Methods: Industrial production of 2,2’-Azobis(2-aminopropane) typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process is carefully controlled to ensure the stability and safety of the compound during production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-aminopropane) primarily undergoes oxidation reactions due to its ability to generate free radicals. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Commonly involves the use of oxygen or other oxidizing agents under controlled conditions.

    Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In oxidation reactions, the primary products are often oxidized derivatives of the starting materials.

Scientific Research Applications

2,2’-Azobis(2-aminopropane) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:

    Chemistry: Used as a free radical initiator in polymerization reactions and studies of oxidative stability.

    Biology: Employed in studies of oxidative stress and its effects on biological systems.

    Medicine: Utilized in research on the oxidative degradation of drugs and the development of antioxidant therapies.

    Industry: Applied in the production of polymers and other materials where controlled radical generation is required.

Mechanism of Action

The primary mechanism of action of 2,2’-Azobis(2-aminopropane) involves the generation of free radicals through the homolytic cleavage of the nitrogen-nitrogen double bond. These free radicals can then initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.

Comparison with Similar Compounds

    2,2’-Azobis(2-methylpropionamidine): Another azo compound used as a free radical initiator.

    Azobisisobutyronitrile: Commonly used in polymerization reactions.

Uniqueness: 2,2’-Azobis(2-aminopropane) is unique in its ability to generate free radicals at a controlled and reproducible rate without producing hydrogen peroxide as an intermediate. This makes it particularly useful in studies where the presence of hydrogen peroxide could interfere with the results.

Properties

CAS No.

41556-11-0

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

2-[(E)-2-aminopropan-2-yldiazenyl]propan-2-amine

InChI

InChI=1S/C6H16N4/c1-5(2,7)9-10-6(3,4)8/h7-8H2,1-4H3/b10-9+

InChI Key

PSMAFHYZQLOGMG-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(N)/N=N/C(C)(C)N

Canonical SMILES

CC(C)(N)N=NC(C)(C)N

Origin of Product

United States

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